Cas no 896349-43-2 (N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide)

N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide is a specialized organic compound featuring a benzamide core substituted with a thiazole ring and methoxy-phenyl groups. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of electron-donating methoxy groups and a methylsulfanyl moiety may enhance binding affinity and metabolic stability, making it a candidate for pharmacological applications. The thiazole ring contributes to its heterocyclic diversity, often associated with antimicrobial or antitumor activity. This compound is suitable for research in drug discovery, offering a versatile intermediate for synthesizing derivatives with tailored properties.
N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide structure
896349-43-2 structure
Product Name:N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide
CAS No:896349-43-2
MF:C19H18N2O3S2
MW:386.487822055817
CID:6127364
PubChem ID:2676579
Update Time:2025-11-01

N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide
    • N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
    • Benzamide, N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-2-(methylthio)-
    • N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
    • 896349-43-2
    • N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide
    • AKOS024659693
    • F2553-0153
    • Inchi: 1S/C19H18N2O3S2/c1-23-12-8-9-16(24-2)14(10-12)15-11-26-19(20-15)21-18(22)13-6-4-5-7-17(13)25-3/h4-11H,1-3H3,(H,20,21,22)
    • InChI Key: CAPPDPBIGVWYOT-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC(OC)=CC=C2OC)=CS1)(=O)C1=CC=CC=C1SC

Computed Properties

  • Exact Mass: 386.07588479g/mol
  • Monoisotopic Mass: 386.07588479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 114Ų

N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide Pricemore >>

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N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide Related Literature

Additional information on N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide

N-4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide: A Comprehensive Overview

The compound N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide (CAS No. 896349-43-2) is a complex organic molecule with a unique structure that combines multiple functional groups. This compound has garnered attention in the scientific community due to its potential applications in various fields, including pharmacology and materials science. The molecule's structure is characterized by a benzamide backbone, a 1,3-thiazole ring, and substituents such as methoxy and methylsulfanyl groups, which contribute to its diverse chemical properties.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery. The 1,3-thiazole ring in this compound is known for its ability to act as a bioisostere of other heterocyclic structures, making it a valuable component in medicinal chemistry. The presence of the benzamide group further enhances the molecule's potential for interactions with biological targets, such as enzymes or receptors. This combination of functional groups makes N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide a promising candidate for exploring novel therapeutic agents.

The methylsulfanyl group attached to the benzene ring introduces additional electronic and steric effects into the molecule. This substituent can influence the compound's solubility, stability, and reactivity. Recent research has shown that sulfur-containing groups like methylsulfanyl can enhance the bioavailability of drugs by improving their absorption and distribution properties. Therefore, this compound's structure may offer advantages in terms of pharmacokinetics when used in drug development.

The dimethoxyphenyl group present in this compound adds another layer of complexity to its chemical profile. Methoxy groups are known to act as electron-donating substituents, which can modulate the electronic environment of the aromatic ring and influence the molecule's reactivity. This feature is particularly relevant in contexts where electron-rich aromatic systems are required for specific chemical transformations or interactions with biological systems.

From a synthetic standpoint, the preparation of N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide involves a series of well-established organic reactions. The synthesis typically begins with the preparation of intermediates such as thioamides or benzamides, followed by coupling reactions to introduce the desired substituents. The use of modern synthetic techniques ensures high yields and purity levels for this compound.

Recent advancements in computational chemistry have enabled researchers to model the behavior of complex molecules like this one with greater accuracy. By employing molecular docking studies and quantum mechanical calculations, scientists can predict how N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide might interact with target proteins or enzymes. These insights are invaluable for guiding experimental efforts and optimizing lead compounds for therapeutic applications.

In terms of applications beyond pharmacology, this compound's unique structure also makes it a candidate for use in materials science. For instance, its thiazole ring could contribute to the development of new materials with tailored electronic properties or self-healing capabilities. The integration of multiple functional groups within a single molecule allows for versatility in its potential uses across different industries.

It is also worth noting that the synthesis and characterization of compounds like N-4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide rely heavily on modern analytical techniques such as NMR spectroscopy and mass spectrometry. These tools enable researchers to confirm the identity and purity of synthesized compounds while providing insights into their structural integrity.

Looking ahead, ongoing research into thiazole-containing compounds is expected to uncover new applications and mechanisms of action for molecules like this one. As our understanding of their chemical properties and biological interactions deepens, so too will their potential impact on fields ranging from medicine to materials science.

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